molecular formula C19H17F4NO B2428898 N-(4-Fluoro-2-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide CAS No. 1024446-14-7

N-(4-Fluoro-2-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide

Cat. No.: B2428898
CAS No.: 1024446-14-7
M. Wt: 351.345
InChI Key: GGXYBRGQTJLAIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Fluoro-2-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide is a chemical compound known for its unique structure and properties. It contains a trifluoromethyl group, which is often associated with enhanced metabolic stability and lipophilicity, making it a valuable compound in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluoro-2-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide typically involves the reaction of 4-fluoro-2-(trifluoromethyl)aniline with phenylcyclopentylformamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluoro-2-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines .

Scientific Research Applications

N-(4-Fluoro-2-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its pharmacological properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Fluoro-2-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluorophenyl)-3-(5-(2-(trifluoromethyl)phenyl)-2-furyl)propanamide
  • [2-Fluoro-5-(trifluoromethyl)phenyl]methanol

Uniqueness

N-(4-Fluoro-2-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide stands out due to its unique combination of a trifluoromethyl group and a phenylcyclopentyl moiety. This structure imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it particularly valuable in drug development and other scientific applications .

Properties

IUPAC Name

N-[4-fluoro-2-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F4NO/c20-14-8-9-16(15(12-14)19(21,22)23)24-17(25)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXYBRGQTJLAIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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